2,6-Dichloro-3-(trichloromethyl)pyridine
Description
Chemical Significance in Organic Synthesis and Applied Sciences
The primary significance of 2,6-dichloro-3-(trichloromethyl)pyridine lies in its role as a key intermediate in the synthesis of more complex and commercially valuable compounds, particularly within the agrochemical industry. nih.gov The trichloromethyl group can be converted to a trifluoromethyl group, a moiety that is highly sought after in the design of modern pesticides due to its ability to enhance biological activity. nih.govresearchoutreach.org
In organic synthesis, the chlorine atoms on the pyridine (B92270) ring and the trichloromethyl group are all potential sites for nucleophilic substitution reactions. However, the reactivity of this compound differs significantly from its isomers. For instance, in reactions with nucleophiles, this compound can undergo displacement of the chlorine atoms on the ring, but it can also experience multiple attacks at the trichloromethyl group. rsc.orgrsc.org This distinct reactivity profile makes it a unique building block for creating specific molecular architectures.
While its application is most prominent in the agrochemical sector as a precursor to herbicides and fungicides, the broader field of applied sciences sees the utility of such polychlorinated pyridines in the development of specialty chemicals. The positional isomerism of the chlorine and trichloromethyl groups directly influences the regioselectivity of subsequent reactions, allowing for the targeted synthesis of a variety of derivatives.
Evolution of Research in Trichloromethylpyridine Derivatives
The study of trichloromethylpyridine derivatives is intrinsically linked to the broader history of pyridine chemistry, which began with the isolation of pyridine from coal tar in the mid-19th century. The development of synthetic methods for pyridine and its derivatives in the late 19th and early 20th centuries paved the way for the exploration of more complex structures.
Research into polychlorinated pyridines gained momentum with the recognition of their potential as intermediates for pharmaceuticals and agrochemicals. asianpubs.org The development of industrial processes for the chlorination of picolines (methylpyridines) was a significant milestone, enabling the production of various chlorinated pyridine derivatives. nih.gov
A pivotal area of research has been the conversion of trichloromethylpyridines to their trifluoromethyl analogs. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, and this chemistry was later extended to the pyridine ring system. nih.gov Since the 1980s, research and development involving trifluoromethylpyridine (TFMP) derivatives have seen a consistent increase, driven by the demand for novel and more effective agrochemicals. nih.gov The synthesis of these valuable TFMP derivatives often proceeds through a trichloromethylpyridine intermediate, highlighting the enduring importance of compounds like this compound in this evolutionary trajectory. nih.gov Modern synthetic innovations continue to focus on developing more efficient and environmentally benign chlorination processes to produce these key intermediates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZHJPALXIYDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203912 | |
| Record name | 2,6-Dichloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55366-30-8 | |
| Record name | 2,6-Dichloro-3-(trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-(trichloromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-3-(trichloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2,6 Dichloro 3 Trichloromethyl Pyridine
Chlorination-Based Synthetic Approaches
Direct chlorination is the most prevalent strategy for synthesizing polychlorinated pyridines. This approach can be executed in either the liquid or gas phase, with temperature, pressure, and catalysts being critical parameters that dictate the product distribution and yield.
Liquid-phase chlorination is a common method for producing chlorinated pyridine (B92270) derivatives. This process typically involves reacting a pyridine-based starting material with chlorine gas in a liquid medium. google.com To facilitate the reaction and manage the exothermic nature of chlorination, the pyridine compound is often converted into its hydrochloride salt by saturating the liquid pyridine with hydrogen chloride. google.com This creates a heterogeneous mixture containing solid hydrochlorides, which then reacts with gaseous chlorine. google.com
The reaction is generally carried out at temperatures ranging from approximately 100°C to 225°C. google.com In some process variations, the chlorination is performed in a diluent composed of already chlorinated pyridines, which helps to maintain a liquid phase and control the reaction, with temperatures between 150°C and 260°C. patentcut.com The goal is to achieve substantial nuclear substitution of chlorine atoms onto the pyridine ring. patentcut.com
Gas-phase, or vapor-phase, chlorination offers an alternative to liquid-phase methods and is well-suited for continuous production. In this approach, a vaporized feed stream of the pyridine precursor, chlorine, and often an inert diluent gas is passed through a reactor at elevated temperatures. google.comgoogleapis.com For the chlorination of 3-methylpyridine (B133936) (β-picoline), temperatures typically range from 250°C to 450°C. google.comgoogle.com
The use of a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. google.com Inert diluents like nitrogen, carbon tetrachloride, or steam are frequently employed to manage the reaction temperature and prevent the formation of tars. google.comgoogle.com The molar ratio of chlorine to the pyridine substrate is a critical factor; an excess of chlorine (from 5 to over 15 moles per mole of pyridine) is often used to promote the formation of the desired polychlorinated products, including the trichloromethyl group. google.com Some processes utilize a two-stage reaction zone with a high-temperature "hot spot" (350°C to 500°C) followed by a lower temperature zone to enhance selectivity. google.comgoogleapis.com
| Parameter | Value Range | Purpose/Effect | Reference |
|---|---|---|---|
| Temperature | 250°C - 450°C | Drives the chlorination of both the ring and the methyl group. Temperatures above 450°C can lead to over-chlorination. | google.comgoogle.com |
| Chlorine to Substrate Molar Ratio | ≥ 5:1, often 10:1 to 20:1 | Ensures sufficient chlorine for exhaustive chlorination of the methyl group and ring substitution. | google.com |
| Diluent Gas | Nitrogen, Carbon Tetrachloride, Steam | Controls reaction temperature, prevents tar formation, and ensures stable flow. | google.comgoogle.com |
| Catalyst | Metal oxides/halides on inorganic supports (e.g., silica (B1680970), clays) | Increases reaction rate and selectivity towards specific isomers. | google.com |
To achieve the necessary conditions for polychlorination in the liquid phase, high-pressure equipment such as autoclaves is employed. These reactions are conducted under significant hydrogen chloride partial pressures, which can be at least 30 pounds per square inch gauge (psig). google.com The elevated pressure helps to maintain the concentration of reactants in the liquid phase and influences the reaction equilibrium. The combination of high temperature (up to 225°C) and high pressure ensures that the chlorination proceeds effectively, leading to the formation of highly chlorinated pyridine products. google.com This method is particularly useful for reactions that are slow or inefficient at atmospheric pressure. google.com
The conversion of the methyl group at the 3-position of the pyridine ring into a trichloromethyl group occurs through a free-radical chain reaction. This process is typically initiated by high temperatures (as seen in gas-phase chlorination) or by ultraviolet (UV) light in a method known as photochlorination. wikipedia.org
The reaction proceeds in three stages:
Initiation: High energy (from heat or photons) cleaves a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group, forming hydrogen chloride (HCl) and a pyridyl methyl radical. This radical then reacts with another Cl₂ molecule to form a chloromethyl-substituted pyridine and a new chlorine radical, which continues the chain. This sequence repeats until all three hydrogen atoms are replaced by chlorine.
Termination: The reaction stops when two radicals combine.
This radical mechanism allows for the selective chlorination of the alkyl side chain, a critical step in forming the 2,6-dichloro-3-(trichloromethyl)pyridine molecule. google.com
Synthesis from Specific Pyridine Derivatives
The synthesis of this compound often begins with simpler, more readily available pyridine derivatives. The choice of starting material dictates the subsequent reaction steps and conditions.
A primary and widely used precursor is 3-methylpyridine (also known as β-picoline). google.comwikipedia.org Direct, high-temperature vapor-phase chlorination of 3-methylpyridine can produce a mixture of chlorinated isomers, including 2-chloro-3-(trichloromethyl)pyridine (B1582900) and 2-chloro-5-(trichloromethyl)pyridine (B1585791). google.com Subsequent chlorination steps under specific catalytic conditions can introduce the second chlorine atom onto the ring at the desired position.
Another synthetic route involves starting with a pre-chlorinated pyridine ring, such as 2,6-dichloropyridine . This compound can be nitrated using a mixture of nitric acid and oleum (B3057394) to produce 2,6-dichloro-3-nitropyridine. google.com The nitro group can then be subjected to further chemical transformations to build the trichloromethyl side chain, although this is a more complex, multi-step pathway.
The synthesis can also start from 2,6-lutidine (2,6-dimethylpyridine). A patented method describes the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification, reduction to 2,6-pyridinedimethanol, and subsequent reaction with thionyl chloride to yield 2,6-bis(chloromethyl)pyridine (B1207206) hydrochloride. patsnap.com While this produces chloromethyl groups, it illustrates a pathway for functionalizing the 2- and 6-positions that could be adapted.
Catalytic Systems and Their Influence on Reaction Selectivity and Yield
Catalysts are crucial for controlling the outcomes of chlorination reactions, particularly in terms of selectivity (directing chlorination to specific positions) and yield.
In liquid-phase chlorination, Lewis acid catalysts such as iron(III) chloride (FeCl₃) are often used. google.com These catalysts polarize the chlorine molecule, making it more electrophilic and facilitating its attack on the electron-rich pyridine ring. This enhances the rate of nuclear chlorination.
For gas-phase reactions, a variety of solid catalysts are employed. These typically consist of metal oxides or metal halides supported on high-surface-area inorganic materials. google.com Examples include chlorides or oxides of copper and zinc deposited on supports like silica, pumice, or various clays. google.com These catalysts can improve the selectivity of chlorination, preventing over-chlorination to by-products like pentachloropyridine (B147404) and allowing the reaction to proceed at lower temperatures than non-catalyzed processes. google.comepo.org
Specialized catalysts like Type L zeolites have been shown to significantly influence the isomeric ratio of products. google.com For instance, in the vapor-phase chlorination of 6-chloro-2-trichloromethylpyridine, a Type L zeolite catalyst can enrich the product mixture in favor of the 3,6-dichloro isomer over the 5,6-dichloro isomer. google.com Similarly, dealuminated Mordenite zeolites and supported palladium catalysts have been developed to improve the selective chlorination of β-picoline to 2-chloro-5-(trichloromethyl)pyridine. google.com The choice of catalyst is therefore a key strategic decision to maximize the yield of the desired this compound isomer while minimizing the formation of other, difficult-to-separate isomers.
| Reaction Type | Catalyst Class | Specific Examples | Influence on Reaction | Reference |
|---|---|---|---|---|
| Liquid-Phase Chlorination | Lewis Acids | Iron(III) chloride (FeCl₃) | Increases rate of nuclear chlorination. | google.com |
| Gas-Phase Chlorination | Metal Halides/Oxides | Chlorides/oxides of Cu, Zn on silica or clay | Improves selectivity and yield; prevents over-chlorination. | google.com |
| Zeolites | Type L Zeolite, Mordenite | Enhances selectivity for specific isomers. | google.comgoogle.com | |
| Supported Precious Metals | Palladium (Pd) on a support | Increases selectivity in the chlorination of β-picoline. | google.com |
Lewis Acid Catalysis
The use of Lewis acids as catalysts is a significant strategy in the synthesis of chlorinated pyridines. These electron-accepting compounds facilitate the chlorination of the pyridine ring by enhancing the electrophilicity of the chlorinating agent or stabilizing reaction intermediates.
Table 1: Comparison of Lewis Acid Catalysts in Chlorination Reactions
| Catalyst | Advantage | Key Consideration |
|---|---|---|
| Aluminum chloride (AlCl₃) | Enhances intermediate stability | --- |
| Iron(III) chloride (FeCl₃) | Reduces reaction time by up to 30% compared to AlCl₃ | Requires strict moisture control |
| Zinc chloride (ZnCl₂) | Screened for halogenation efficiency | --- |
This table is based on findings related to halogenation efficiency and reaction kinetics.
Transition Metal-Based Catalysts
Transition metals and their compounds serve as effective catalysts in the synthesis of polychlorinated pyridines. These catalysts are often used in high-temperature gas-phase or liquid-phase chlorination reactions.
One notable example involves the use of tungsten(VI) chloride (WCl₆) as a catalyst for the chlorination of a precursor molecule, 2-chloro-5-(trichloromethyl)pyridine, at elevated temperatures. asianpubs.org Similarly, iron-based catalysts, including iron fluoride (B91410), have been utilized in simultaneous vapor-phase chlorination and fluorination processes at high temperatures (>300°C) to produce related compounds. nih.gov The presence of these catalysts can increase reaction rates without compromising selectivity in certain liquid-phase chlorinations. The ability to tune the reaction conditions, such as the molar ratio of chlorine gas and the temperature, allows for control over the degree of chlorination on the pyridine ring. nih.gov
Ultraviolet Light-Assisted Chlorination
Photochemical methods, specifically chlorination initiated by ultraviolet (UV) light, represent another important synthetic route. This approach relies on the generation of highly reactive chlorine radicals, which then participate in the chlorination of the pyridine substrate.
A key application of this method is the side-chain chlorination of picoline derivatives. For example, 2-chloro-5-chloromethyl pyridine can be converted to 2-chloro-5-(trichloromethyl)pyridine (CTCMP) through chlorination under reflux conditions in the presence of UV light. asianpubs.org This radical chlorination step is a crucial part of a multi-step synthesis to produce more highly chlorinated pyridine compounds. asianpubs.orggoogle.com The efficiency of UV-assisted chlorination is dependent on factors such as reaction time and the intensity of the UV source.
Optimization and Industrialization of Synthetic Pathways
The transition from laboratory-scale synthesis to industrial production of this compound and its isomers requires rigorous optimization of reaction pathways to ensure cost-effectiveness, scalability, and high product quality.
Key optimization parameters include temperature control, stoichiometric ratios of reactants, and solvent selection. For instance, maintaining a controlled temperature range, such as 20–25°C, and using precise stoichiometric amounts of chlorinating agents can minimize the formation of undesirable polychlorinated byproducts. The choice of solvent is also critical; polar aprotic solvents can improve the solubility of intermediates, while non-polar solvents may enhance the stability of the trichloromethyl group.
For industrial applications, processes that are suitable for large-scale production, offer low costs, involve fewer reaction steps, and use less toxic materials are preferred. patsnap.com Liquid-phase chlorination at elevated temperatures (e.g., 60°C to 180°C) and pressures (e.g., 100 to 300 psig) is one such method that has been developed for the production of related compounds. google.com This method can sometimes be performed without a catalyst, which reduces costs and simplifies the purification process by eliminating catalyst removal steps. The development of robust, high-yield synthetic routes is crucial, as compounds like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) serve as key precursors for important agrochemicals. google.comgoogle.com
Table 2: Optimization Strategies for Synthetic Pathways
| Parameter | Optimization Goal | Research Finding | Source |
|---|---|---|---|
| Temperature | Minimize byproducts | Controlled temperature (e.g., 20–25°C) is optimal for selectivity. | |
| Stoichiometry | Reduce impurities | Precise stoichiometric ratios minimize polychlorinated derivatives. | |
| Catalyst | Increase reaction rate | Iron catalysts like FeCl₃ can enhance rates in liquid-phase chlorinations. | |
| Solvent | Improve stability/solubility | Polar aprotic solvents (e.g., DMF) improve intermediate solubility. |
| Pressure | Influence reaction speed | Elevated pressure (100-300 psig) is optimal for liquid-phase chlorination. | |
Chemical Reactivity and Reaction Mechanisms of 2,6 Dichloro 3 Trichloromethyl Pyridine
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on 2,6-dichloro-3-(trichloromethyl)pyridine are complex, with reactivity observed at both the pyridine (B92270) ring and the trichloromethyl side chain. rsc.org Unlike its isomer, 2,6-dichloro-4-(trichloromethyl)pyridine, where nucleophiles preferentially displace the ring's chlorine atoms, the 3-trichloromethyl isomer exhibits a more intricate reaction pattern. rsc.org
The chlorine atoms on the pyridine ring of this compound can be displaced by nucleophiles. However, this reaction is often in competition with reactions at the trichloromethyl group. rsc.org For instance, the reaction with sodium methoxide (B1231860) leads to the displacement of a chlorine atom, but further reactions can occur. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the additional inductive effect of the chloro and trichloromethyl substituents make the ring carbons, particularly at positions 2 and 6, electrophilic and thus susceptible to nucleophilic attack. openstax.orgstackexchange.com
In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile on the aromatic ring leads to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. For pyridines, nucleophilic attack is generally favored at the α (2,6) and γ (4) positions due to the ability of the electronegative nitrogen atom to stabilize the resulting negative charge. youtube.com
A distinctive feature of this compound is the pronounced reactivity of its trichloromethyl group towards nucleophiles. rsc.org This reactivity often leads to multiple attacks on the side chain, sometimes occurring alongside or subsequent to the displacement of the ring's halogens. rsc.org
Research has shown that reactions with various nucleophiles can result in transformations of the -CCl₃ group. rsc.org For example, treatment with copper(I) cyanide in N-methylpyrrolidone results in the formation of a complex mixture, indicating the high reactivity of the trichloromethyl group. rsc.org This enhanced reactivity is attributed to a proposed mechanism involving the loss of a halide ion from the trichloromethyl group, a process that is facilitated by the electronic environment of the molecule. rsc.org
The reaction with sodium methoxide in methanol (B129727) at reflux gives rise to 1,2-bis(2,6-dichloro-3-pyridyl)-1,2-dichloroethene, a product formed through a process involving the trichloromethyl group. rsc.org This indicates that the side chain is a primary site of reaction under these conditions.
Table 1: Reaction of this compound with Nucleophiles
| Nucleophile/Reagent | Conditions | Major Product(s) | Observed Reactivity |
| Sodium methoxide | Methanol, reflux | 1,2-Bis(2,6-dichloro-3-pyridyl)-1,2-dichloroethene | Attack on the trichloromethyl group |
| Copper(I) cyanide | N-Methylpyrrolidone | Complex mixture | High reactivity of the trichloromethyl group |
The reactivity of this compound towards nucleophiles is significantly altered by N-oxidation. rsc.org The introduction of an oxygen atom at the nitrogen position modifies the electronic distribution within the pyridine ring, which in turn affects the susceptibility of different sites to nucleophilic attack. rsc.orgarkat-usa.org
N-oxidation generally enhances the electrophilicity of the α and γ positions of the pyridine ring, making them more prone to attack. arkat-usa.org In the case of this compound N-oxide, the reactivity of the trichloromethyl group is modified. For example, its reaction with sodium methoxide in methanol results in the formation of methyl 2,6-dichloropyridine-3-carboxylate, indicating that N-oxidation facilitates the hydrolysis and subsequent esterification of the trichloromethyl group. rsc.org
The unusual reactivity of the trichloromethyl group in this compound has led to the proposal of a specific reaction mechanism. rsc.org This mechanism suggests that the reaction is initiated by the loss of a halide ion from the -CX₃ group. This process is thought to be assisted by the lone pair of electrons on a substituent or by the negative charge present in a Meisenheimer intermediate formed during the reaction. rsc.org
The formation of a Meisenheimer intermediate is a key step in classical SNAr reactions. libretexts.orgnih.gov This intermediate is a resonance-stabilized anion formed by the addition of the nucleophile to the aromatic ring. openstax.org In the case of this compound, the negative charge in the Meisenheimer intermediate, formed by the attack of a nucleophile on the pyridine ring, can help to facilitate the elimination of a chloride ion from the adjacent trichloromethyl group. This proposed pathway helps to explain why the side-chain reactivity is so pronounced in this particular isomer. rsc.org
Hydrolysis Reactions of the Trichloromethyl Group and its Polychlorinated Analogs
The trichloromethyl group of this compound and related polychlorinated pyridines is susceptible to hydrolysis. wikipedia.orgnih.gov This reaction is a key degradation pathway for compounds containing this functional group. wikipedia.org
The hydrolysis of the trichloromethyl group is a stepwise process that can, in principle, lead to the formation of dichloromethyl (-CHCl₂) and chloromethyl (-CH₂Cl) derivatives as intermediates. However, the primary and most commonly reported product of the hydrolysis of the trichloromethyl group in related compounds like Nitrapyrin (B159567) is the corresponding carboxylic acid. wikipedia.orgnih.gov For instance, the primary degradation of Nitrapyrin involves the hydrolysis of the trichloromethyl group to yield 6-chloropicolinic acid. wikipedia.org This suggests that under many environmental and laboratory conditions, the hydrolysis proceeds completely, converting the -CCl₃ group to a -COOH group. The formation of the intermediate chlorinated methyl derivatives is transient and they are readily hydrolyzed further.
Subsequent Transformation to Formyl and Carboxylic Acid Functions (e.g., Picolinic Acids)
The trichloromethyl group (-CCl₃) of this compound serves as a precursor to the carboxylic acid functional group through hydrolysis. This transformation is a critical pathway for synthesizing chlorinated picolinic acids, which are valuable intermediates in the agrochemical and pharmaceutical industries.
The hydrolysis of the trichloromethyl group to a carboxyl group (-COOH) is a well-established transformation for related compounds. For instance, the hydrolysis of the isomer 3,6-dichloro-2-(trichloromethyl)pyridine is a known method to produce 3,6-Dichloropicolinic acid . researchgate.net While this specific route can be costly for commercial-scale production, it is noted for its high reaction selectivity. researchgate.net Similarly, the microbial oxidation of Nitrapyrin, 2-Chloro-6-(trichloromethyl)pyridine , yields 6-Chloropicolinic Acid, further demonstrating the feasibility of converting a -CCl₃ group on a chloropyridine ring into a carboxylic acid.
Applying this principle to This compound , hydrolysis would lead to the formation of 2,6-Dichloropicolinic acid . The reaction typically proceeds under acidic or basic conditions, where the C-Cl bonds of the trichloromethyl group are sequentially replaced by hydroxyl groups, which then rearrange to form the stable carboxylic acid.
While the complete hydrolysis to a carboxylic acid is well-documented for analogous structures, the partial oxidation or hydrolysis to a formyl group (-CHO) is less common and more challenging to achieve selectively. It would require carefully controlled reaction conditions to halt the oxidation at the aldehyde stage before further oxidation to the carboxylic acid occurs.
| Starting Material | Product | Transformation Type | Significance |
| 3,6-dichloro-2-(trichloromethyl)pyridine | 3,6-Dichloropicolinic acid | Hydrolysis | Demonstrates a viable, high-selectivity route to picolinic acids from trichloromethylpyridines. researchgate.net |
| 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) | 6-Chloropicolinic Acid | Oxidation (Microbial) | Confirms the conversion of -CCl₃ to -COOH on a chloropyridine ring. |
Oxidation Reactions of Trichloromethylpyridines
The primary oxidation reaction involving This compound is the conversion of its trichloromethyl group into a carboxylic acid. This transformation is formally an oxidation process, as the carbon atom of the -CCl₃ group increases its oxidation state.
The reaction mechanism is understood to proceed through a series of nucleophilic substitution and elimination steps. In an aqueous medium, water molecules or hydroxide (B78521) ions attack the electrophilic carbon of the trichloromethyl group. This leads to the formation of an unstable trichloromethanol (B1233427) derivative, which rapidly eliminates hydrogen chloride to form a dichlorocarbonyl intermediate (phosgene derivative). This intermediate is highly reactive and is further hydrolyzed to the final carboxylic acid.
The electron-withdrawing chlorine atoms on the pyridine ring enhance the electrophilicity of the trichloromethyl carbon, facilitating the initial nucleophilic attack and thus promoting the hydrolysis reaction.
Reduction Reactions of Trichloromethylpyridines
Reduction reactions of This compound can target either the trichloromethyl group or the chlorine substituents on the pyridine ring.
One key transformation is the partial reduction of the -CCl₃ group. For example, studies on related 3-trichloromethylpyridines have shown that reaction with nucleophiles like methoxide can lead to the formation of a dichloromethyl group (-CHCl₂). researchgate.netgoogleapis.com This suggests that selective reduction of the trichloromethyl group is feasible, potentially yielding 2,6-dichloro-3-(dichloromethyl)pyridine under controlled conditions with appropriate reducing agents.
Another important class of reduction is the selective dechlorination of the pyridine ring. Catalytic hydrogenation is a common method for this purpose. Research on the selective dechlorination of 2,3,6-trichloropyridine using a palladium-carbon catalyst has shown that specific chlorine atoms can be removed. cabidigitallibrary.org In this process, controlling reaction parameters such as temperature and the use of an acid-binding agent like triethylamine (B128534) is crucial to achieve high selectivity. cabidigitallibrary.org An acid-binding agent neutralizes the hydrogen chloride produced during the reaction, preventing it from poisoning the catalyst's active sites. cabidigitallibrary.org By analogy, a similar catalytic hydrogenation of This compound could potentially lead to the selective removal of one or both chlorine atoms from the ring, depending on the reaction conditions.
| Reaction Type | Reagents/Conditions | Potential Product |
| Partial reduction of -CCl₃ | Controlled reducing agents | 2,6-dichloro-3-(dichloromethyl)pyridine |
| Ring Dechlorination | H₂, Pd/C catalyst, acid-binding agent | Monochloro- or unsubstituted 3-(trichloromethyl)pyridine |
Mechanistic Studies of Functional Group Transformations
The mechanisms governing the transformations of the trichloromethyl group are central to understanding the reactivity of This compound .
The hydrolysis of the -CCl₃ group to a carboxylic acid is believed to proceed through a tetrahedral intermediate. mdpi.com This mechanism involves the rate-limiting addition of a water molecule to the carbon of the trichloromethyl group, forming a transient C(OH)Cl₃ species. This is followed by rapid elimination of HCl. The process repeats until a trichloromethyl group is fully hydrolyzed to a carboxylic acid. Studies on the hydrolysis of similar molecules, such as esters, in non-aqueous media suggest that water molecules can form a network or "bridge" to facilitate the nucleophilic attack. mdpi.com
For reduction reactions, the mechanism of catalytic dechlorination involves the adsorption of the pyridine compound onto the surface of the palladium catalyst. cabidigitallibrary.org Hydrogen atoms, also adsorbed on the catalyst surface, then cleave the carbon-chlorine bonds. The selectivity of this process (i.e., which C-Cl bond is broken) is influenced by steric hindrance and the electronic environment of each chlorine atom. The use of an acid-binding agent is mechanistically important as it prevents the accumulation of HCl, which can protonate the pyridine nitrogen, altering its electronic properties and interaction with the catalyst, or directly inhibit the catalyst's activity. cabidigitallibrary.org
Advanced Analytical Methodologies for 2,6 Dichloro 3 Trichloromethyl Pyridine
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating 2,6-dichloro-3-(trichloromethyl)pyridine from complex matrices such as soil, water, and agricultural products. Both liquid and gas chromatography are widely employed.
HPLC is a robust method for the analysis of this compound, offering versatility in column chemistry and mobile phase composition to achieve desired separations.
Reverse-phase HPLC is the most common mode used for the analysis of this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobicity. Several RP-HPLC methods have been developed for its quantification in various samples. sielc.comscirp.orgresearchgate.net
A simple and effective RP-HPLC method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, the phosphoric acid can be substituted with a volatile acid like formic acid. sielc.com Other methods have successfully employed C8 and C18 columns. For instance, analysis in crop matrices has been performed using a Poroshell 120 EC-C8 column with a mobile phase of 0.05% formic acid in water and methanol (B129727). scirp.org Analysis of soil samples has been achieved with an RP C-18 column using an isocratic mobile phase of acetonitrile and water (80:20, v/v).
| Column Type | Mobile Phase | Application | Reference |
|---|---|---|---|
| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | General Analysis | sielc.com |
| Poroshell 120 EC-C8 (30 × 3.0 mm, 2.7 µm) | A: 0.05% formic acid in water B: Methanol (Gradient) | Crop Residue Analysis | scirp.org |
| RP C-18 (25 cm × 4.6 mm i.d.) | Acetonitrile:Water (80:20, v/v) | Soil Analysis |
Preparative HPLC is a critical tool for isolating and purifying impurities from bulk preparations of this compound. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to obtain a sufficient quantity of an impurity for structural identification and characterization.
The analytical HPLC methods developed for this compound are often scalable to preparative separation. sielc.com The process involves developing a robust analytical method that shows good resolution between the main compound and its impurities. This method is then scaled up by increasing the column diameter and adjusting the flow rate to accommodate larger injection volumes. Fractions are collected as they elute from the column, and those containing the impurity of interest are pooled. The collected fractions are then typically concentrated to remove the mobile phase solvents, yielding the isolated impurity.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity, making it ideal for high-throughput screening.
UPLC methods have been developed for the analysis of related compounds, demonstrating the technique's suitability. For instance, a method for a metabolite of a related pesticide used a Waters ACQUITY UPLC BEH C18 column. nih.gov A specific UPLC method for the analysis of 6-chloropicolinic acid (a metabolite of nitrapyrin) employed a Waters Acquity UPLC HSS T3 column (2.1 mm x 100 mm, 1.8 µm) with a mobile phase gradient of 0.01% acetic acid in water and methanol. epa.gov While this specific method was for the metabolite, it highlights the applicability of UPLC. The use of columns with smaller 3 µm particles is also noted as a way to achieve fast UPLC applications for this compound itself. sielc.com However, it has been noted that system compatibility is key, as running a UPLC column on a standard HPLC system may lead to poor chromatography due to pressure and flow rate limitations. epa.gov
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for assessing product purity and for monitoring residues in environmental samples. researchgate.netnih.gov
In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation. For the analysis of nitrapyrin (B159567) in water, a method using an Agilent DB-5MS column has been validated. epa.gov Another method for water analysis utilized an Agilent DB-1701 column. epa.gov For determining residues in crops, GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) provides high selectivity and sensitivity. nih.gov This technique is suitable for ensuring the final product meets purity specifications and for monitoring the progress of synthesis reactions by analyzing the disappearance of reactants and the appearance of the product over time.
| Column Type | Detector | Application | Reference |
|---|---|---|---|
| Agilent DB-5MS (30 m x 0.25 mm ID x 1.00 µm film) | Mass Spectrometer (MS) | Water Residue Analysis | epa.gov |
| Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm film) | Tandem MS (MS/MS) | Water Residue Analysis | epa.gov |
| Not Specified | Tandem MS (MS/MS) | Crop Residue Analysis | nih.gov |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation of this compound and its related impurities, as well as for detecting the compound at trace levels. MS is almost always coupled with a chromatographic separation technique like GC or LC.
When coupled with GC or LC, the mass spectrometer serves as a highly specific and sensitive detector. For structural elucidation, the ionization process within the mass spectrometer (e.g., Electron Ionization or Electrospray Ionization) causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern, or mass spectrum, acts as a molecular fingerprint. By analyzing these fragments, chemists can deduce the structure of the parent molecule and identify unknown impurities. scirp.org
For trace analysis, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM). scirp.orgscirp.org In MRM, the first mass spectrometer selects the ion corresponding to the parent molecule (the precursor ion), which is then fragmented. The second mass spectrometer is set to monitor for a specific fragment ion (the product ion). This process is highly selective and significantly reduces background noise, allowing for very low detection limits. For example, LC-MS/MS methods have been developed for nitrapyrin that can achieve a limit of quantification (LOQ) as low as 0.020 µg/g in crop matrices. scirp.org Similarly, a GC-MS/MS method for water samples reported an LOQ of 0.05 µg/L. epa.gov The specific precursor-to-product ion transitions monitored for nitrapyrin in one study were m/z 114/78 and 114/51. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) serves as a powerful tool for the analysis of this compound. The technique separates the compound from complex sample matrices before it enters the mass spectrometer for detection and quantification.
Detailed Research Findings: Reverse-phase high-performance liquid chromatography (HPLC) is the typical mode of separation for this compound. A common setup involves a C8 or C18 analytical column. For MS compatibility, the mobile phase generally consists of an aqueous component with a formic acid modifier and an organic solvent like methanol or acetonitrile. nih.gov The gradient elution starts with a higher percentage of the aqueous phase, gradually increasing the organic phase concentration to elute the relatively nonpolar this compound from the column.
In a single-quadrupole MS system operating in selected ion monitoring (SIM) mode, the instrument would be set to detect the mass-to-charge ratio (m/z) of the protonated molecular ion, [M+H]⁺. Given the compound's molecular formula, C₆H₂Cl₅N, the isotopic pattern resulting from the five chlorine atoms would be a key identifier. While specific LC-MS methods focusing solely on single quadrupole detection are less common in recent literature than tandem MS, the chromatographic principles remain foundational for more advanced techniques. scirp.org
Table 1: Representative LC-MS Parameters
| Parameter | Value |
| LC Column | Poroshell 120 EC-C8, 30 × 3.0 mm, 2.7 µm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | APCI / ESI (Positive) |
| MS Detection | Selected Ion Monitoring (SIM) of [M+H]⁺ |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for trace-level quantification of this compound in complex matrices due to its superior sensitivity and selectivity. This technique uses a triple quadrupole mass spectrometer to monitor specific fragmentation transitions of the target analyte.
Detailed Research Findings: A robust LC-MS/MS method has been developed for determining residues of this compound in various agricultural products. nih.govunibo.it In this method, an Agilent 1200 series LC is coupled to an Agilent 6430 triple quadrupole tandem mass spectrometer. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources were tested, APCI was found to provide better ionization for this compound. nih.govunibo.it
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting a precursor ion and monitoring for specific product ions. For this compound, two transitions were typically tested: m/z 114/78 and 114/51. The transition m/z 114/78 was chosen for quantification as it demonstrated greater abundance and less background interference across various crop matrices. nih.govunibo.it The retention time under these specific conditions was approximately 3.2 minutes. nih.gov
Table 2: LC-MS/MS Gradient Program for this compound Analysis
| Time (min) | % Mobile Phase A (0.05% Formic Acid in Water) | % Mobile Phase B (Methanol) |
| 0.00 | 70 | 30 |
| 2.50 | 0 | 100 |
| 3.50 | 0 | 100 |
| 3.51 | 70 | 30 |
| 5.00 | 70 | 30 |
Data sourced from Zuno-Floriano et al. (2024). nih.govunibo.it
Table 3: Mass Spectrometer Instrument Parameters for this compound
| Parameter | Setting |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| MRM Transition (Quantification) | 114/78 m/z |
| MRM Transition (Confirmation) | 114/51 m/z |
| Retention Time | ~3.2 min |
Data sourced from Zuno-Floriano et al. (2024). nih.govunibo.it
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.
Detailed Research Findings: Specific, citable ¹H and ¹³C NMR spectral data for pure this compound were not available in the searched public literature. While PubChem indicates the existence of a ¹³C NMR spectrum for the compound (CAS 55366-30-8), the spectral data itself is held by Wiley-VCH GmbH and is not publicly displayed. nih.gov One study performed ¹H NMR on a complex of the compound with β-cyclodextrin, but these results are not representative of the pure substance due to interactions within the complex. unibo.it
Based on general principles of NMR, the ¹H NMR spectrum would be expected to show signals for the two protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the trichloromethyl group. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" based on the functional groups present.
Detailed Research Findings: A published, citable FT-IR spectrum with assigned absorption bands for this compound could not be located in the available research. However, based on the known structure, characteristic absorption bands can be predicted. Key absorptions would include C-H stretching from the pyridine ring, C=C and C=N ring stretching vibrations, and strong C-Cl stretching vibrations from both the aromatic ring and the trichloromethyl group. researchgate.netcapes.gov.br The specific frequencies of these vibrations provide a unique spectrum that can be used for identification.
Sample Preparation and Matrix Effects in Analytical Validation
Effective sample preparation is crucial for accurate analysis, as it isolates the target analyte from interfering components in the sample matrix (e.g., soil, water, crops). Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, must be evaluated during method validation.
Detailed Research Findings: For the analysis of this compound in agricultural commodities, a common extraction method involves using a nonpolar solvent mixture like hexane:toluene (1:1, v/v). nih.govunibo.it Following extraction, a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) cartridge is employed to remove matrix components that could interfere with the analysis. nih.govunibo.it For water samples, extraction is often performed with the same solvent mixture, followed by cleanup on a deactivated silica SPE column. scbt.com
Method validation studies have evaluated the performance of these preparation techniques across various crops. Recoveries for this compound were generally within the acceptable range of 70-120%. For instance, one study reported recoveries between 76% and 102% for matrices like celery, onion, and mustard greens, although a lower recovery of 68% was noted for lettuce at a high spiking level. nih.gov The method detection limits (MDLs) and lower level of method validation (LLMV) were established at low µg/g levels, demonstrating the sensitivity of the method. nih.gov The use of matrix-matched calibration standards is a common strategy to compensate for matrix effects, ensuring accurate quantification. researchgate.net
Table 4: Recovery of this compound in Various Crop Matrices
| Crop Matrix | Fortification Level (µg/g) | Average Recovery (%) |
| Celery | 0.020 | 95 |
| Celery | 0.20 | 94 |
| Celery | 2.0 | 92 |
| Onion | 0.020 | 91 |
| Onion | 0.20 | 90 |
| Onion | 2.0 | 85 |
| Lettuce | 0.020 | 102 |
| Lettuce | 0.20 | 85 |
| Lettuce | 2.0 | 68 |
| Mustard Greens | 0.020 | 99 |
| Mustard Greens | 0.20 | 96 |
| Mustard Greens | 2.0 | 90 |
Data sourced from Zuno-Floriano et al. (2024). nih.gov
Environmental Fate, Transport, and Degradation of 2,6 Dichloro 3 Trichloromethyl Pyridine Analogs
Environmental Persistence and Mobility in Soil and Water Systems
Available data suggest that nitrapyrin (B159567) undergoes rapid hydrolysis and photodegradation, which indicates it should not persist in most environmental settings. epa.gov However, it is considered to be mobile to moderately mobile in mineral soils and can also volatilize from the application site, creating potential pathways for leaving the intended area through leaching or air movement. epa.govchemrxiv.org The soil half-life of nitrapyrin can range from less than 3 to 77 days, depending on the soil type and ambient temperature. nih.gov
The adsorption of nitrapyrin to soil particles is a key factor influencing its mobility and availability. royalsocietypublishing.org Soil organic matter is a primary factor governing the effectiveness of nitrapyrin, as it readily adsorbs the compound, which can reduce its availability. royalsocietypublishing.orgrsc.org Studies have shown that nitrapyrin's sorption is positively correlated with the soil's organic carbon content. researchgate.net
Research comparing different soil types, such as black soil, chernozem, and planosol, found that adsorption kinetics followed a quasi-second-order model. royalsocietypublishing.orgnih.gov The adsorption process is characterized as a spontaneous, endothermic reaction, primarily involving physical adsorption to the soil surface, and is described by an 'L' type isotherm curve. royalsocietypublishing.orgnih.govresearchgate.net Temperature has been shown to promote the adsorption of nitrapyrin in these soils. royalsocietypublishing.orgresearchgate.net The maximum adsorption capacity follows the order of black soil > planosol > chernozem, which corresponds to decreasing soil organic matter content. royalsocietypublishing.orgresearchgate.net
Interestingly, the sorptivity of nitrapyrin can increase significantly with its residence time in the soil. researchgate.net One study reported that the apparent distribution coefficient (Kd) measured 30 days after application was substantially higher than the initial batch Kd values across several soil types. researchgate.net The primary degradation product, 6-chloropicolinic acid (6-CPA), appears to be slightly less sorptive than the parent nitrapyrin molecule. researchgate.net
Table 1: Adsorption Characteristics of Nitrapyrin in Different Soil Types
Despite its tendency to degrade, nitrapyrin has been detected in streams, indicating off-field transport can occur. usgs.govnih.gov One study across eleven streams in Iowa found nitrapyrin in 39% of water samples, with concentrations ranging from 12 to 240 ng/L. usgs.gov Higher concentrations were associated with rainfall events following spring fertilizer applications, and the compound was found to persist in streams for up to 5 weeks. usgs.gov
In a more extensive study covering seven streams in Iowa and Illinois over a year, nitrapyrin was detected in 56% of samples, with concentrations reaching up to 1200 ng/L. usgs.gov Its primary degradate, 6-CPA, was detected less frequently (13% of samples) and at lower concentrations (up to 13 ng/L). usgs.gov The detection of nitrapyrin in subsurface drains further confirms its potential for leaching. usgs.gov The environmental fate of nitrapyrin after application is influenced by both sorption to soil and off-field transport through leaching and overland flow. usgs.govnih.gov The degradate 6-CPA is more water-soluble and significantly more mobile than nitrapyrin in both mineral and organic soils, suggesting a higher potential for leaching. researchgate.net
Biotic and Abiotic Degradation Pathways
Nitrapyrin is subject to degradation through multiple pathways in the environment, including hydrolysis, as well as aerobic and anaerobic metabolism. researchgate.netproquest.comscirp.org These degradation processes are critical in limiting its persistence and mobility. researchgate.netresearchgate.net
Abiotic degradation can occur through processes like hydrolysis and photolysis. epa.govnih.gov Hydrolysis in water is rapid, with half-lives reported to range from 0.54 days at 45°C to 7.7 days at 25°C. nih.gov
Microbial activity plays a significant role in the breakdown of nitrapyrin in the soil. researchgate.netscirp.org The compound is known to be a nitrification inhibitor, specifically targeting the activity of ammonia-oxidizing bacteria. nih.govresearchgate.net However, research indicates that nitrapyrin can also have broader effects on the soil microbial community structure and composition, affecting the relative abundance of various bacterial and fungal phyla. biorxiv.orgresearchgate.netknaw.nl
The ammonia-oxidizing bacterium Nitrosomonas europaea is capable of catalyzing the oxidation of nitrapyrin. nih.govnih.govasm.org This process is a co-oxidation, meaning it requires the simultaneous oxidation of ammonia (B1221849), hydroxylamine, or hydrazine. nih.govnih.govasm.org The highest turnover rate for nitrapyrin oxidation was observed in the presence of 10 mM ammonia. nih.govnih.govresearchgate.net This oxidation is thought to involve the ammonia monooxygenase enzyme system. asm.org During this process, a portion of the nitrapyrin (approximately 13%) binds to the bacterial cells, primarily to membrane proteins, which may be the cause of the observed inactivation of ammonia oxidation. nih.govnih.govresearchgate.net
The primary and most well-documented degradation product of nitrapyrin in soil, plants, and animals is 6-chloropicolinic acid (6-CPA). nih.govscirp.orgnih.govnih.gov The oxidation of nitrapyrin by Nitrosomonas europaea directly yields 6-CPA. nih.govnih.govasm.org Isotopic studies have shown that in this reaction, one of the oxygen atoms in the resulting 6-CPA molecule originates from diatomic oxygen, and the other comes from water. nih.govnih.govresearchgate.net
As a metabolite, 6-CPA is more mobile than its parent compound, nitrapyrin. scirp.org While nitrapyrin is often detected in streams following its application, 6-CPA is typically found less frequently and at lower concentrations. usgs.govusgs.gov For instance, in a study of Iowa streams, nitrapyrin was detected while 6-CPA was not. usgs.gov Another, more extensive study found 6-CPA in six of seven streams, but its detection frequency and concentration were lower than that of nitrapyrin. usgs.gov The degradation of 6-CPA can proceed via hydroxylation, which breaks the pyridine (B92270) ring, and microbial mineralization. epa.gov
Table 2: Key Degradation Products and Pathways
Photolytic and Hydrolytic Degradation
The environmental persistence of 2,6-dichloro-3-(trichloromethyl)pyridine is significantly influenced by its susceptibility to degradation through photolysis and hydrolysis. These abiotic processes are crucial in determining the compound's fate and potential for transport in aqueous and soil environments.
Photolytic Degradation: this compound undergoes photolysis, or degradation by light. In aqueous solutions at a neutral pH, the photolytic half-life (DT₅₀) is approximately 9.4 days. herts.ac.uk This process can be rapid, particularly if the compound is not incorporated into the soil after application, where it is exposed to direct sunlight. walisongo.ac.id The degradation pathway primarily involves the breakdown of the trichloromethyl group.
Hydrolytic Degradation: Hydrolysis is a primary mechanism for the decomposition of this compound. wikipedia.org This chemical reaction with water results in the transformation of the trichloromethyl functional group, leading to the formation of 6-chloropicolinic acid (6-CPA) as the principal degradation product. walisongo.ac.idwikipedia.org The rate of hydrolysis is significantly influenced by temperature. walisongo.ac.id For instance, the hydrolysis half-life in warm soils at 35°C can be as short as 1.5 days. walisongo.ac.id In aqueous solutions at 20°C and a pH of 7, the hydrolysis half-life is reported to be 7.4 days and is not considered sensitive to pH changes. herts.ac.uk Studies in soil have shown that the half-life of nitrapyrin can range from 9 to 16 days at 20°C, but this can extend to between 43 and 77 days at a lower temperature of 10°C. mdpi.com The degradation process generally follows first-order kinetics. umcs.pl
The key degradation product, 6-chloropicolinic acid, is the only residue detected in plant metabolism studies. wikipedia.org The dissipation of the parent compound in soil can be detected for up to 28-45 days depending on the application rate. umcs.pl
Table 1: Degradation Half-life (DT₅₀) of this compound
| Degradation Process | Matrix | Conditions | Half-life (DT₅₀) | Source |
|---|---|---|---|---|
| Photolysis | Aqueous | pH 7 | 9.4 days | herts.ac.uk |
| Hydrolysis | Aqueous | 20°C, pH 7 | 7.4 days | herts.ac.uk |
| Hydrolysis | Soil | 35°C | 1.5 days | walisongo.ac.id |
| Degradation | Soil | 20°C | 9-16 days | mdpi.com |
| Degradation | Soil | 10°C | 43-77 days | mdpi.com |
Environmental Monitoring and Assessment Methodologies
Accurate assessment of this compound and its primary metabolite, 6-chloropicolinic acid (6-CPA), in environmental compartments necessitates robust and sensitive analytical methods. researchgate.net Methodologies have been developed and validated for various matrices, including water, soil, and agricultural crops. epa.govscirp.org
For water samples (ground, surface, and drinking water), a common approach involves separate extraction procedures for the parent compound and its metabolite. epa.gov this compound is typically extracted from water using a solvent mixture like hexane:toluene. epa.gov The extract is then concentrated and cleaned up using solid-phase extraction (SPE) with a silica (B1680970) column. epa.govscirp.org Analysis is subsequently performed by gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). epa.govepa.gov
The more polar metabolite, 6-CPA, is extracted from water using C18 solid-phase extraction cartridges. epa.gov After elution, the sample is analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS), often with negative-ion electrospray ionization. epa.govepa.gov Validated methods demonstrate a limit of quantitation (LOQ) as low as 0.05 µg/L for both analytes in various water types. epa.govepa.gov
In soil, extraction has been performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using high-performance liquid chromatography (HPLC). umcs.pl For agricultural products, novel methods have been developed using LC-MS/MS for both compounds. scirp.orgscirp.org These methods involve extraction of this compound with a hexane:toluene mixture and 6-CPA with a sodium hydroxide (B78521) solution, followed by SPE cleanup. scirp.orgscirp.org These validated methods are crucial for regulatory monitoring and ensuring environmental safety. scirp.org
Table 2: Analytical Methods for this compound and 6-Chloropicolinic Acid
| Analyte | Matrix | Extraction Method | Analytical Technique | Limit of Quantitation (LOQ) | Source |
|---|---|---|---|---|---|
| This compound | Water | Hexane:Toluene followed by Silica SPE | GC/EI-MS | 0.05 µg/L | epa.gov |
| 6-Chloropicolinic Acid (6-CPA) | Water | C18 SPE | LC-MS/MS | 0.05 µg/L | epa.gov |
| This compound | Water | Xylene | GC-MS/MS | 0.05 µg/L | epa.gov |
| 6-Chloropicolinic Acid (6-CPA) | Water | Acidification, SPE | LC-MS/MS | 0.05 µg/L | epa.gov |
| This compound | Soil | QuEChERS | HPLC | 0.16 µg/g | umcs.pl |
| This compound | Crop Matrices | Hexane:Toluene, Silica SPE | LC-MS/MS | 0.020 µg/g | scirp.orgscirp.org |
| 6-Chloropicolinic Acid (6-CPA) | Crop Matrices | 0.1 N NaOH, C18 or Carbon SPE | LC-MS/MS | 0.050 µg/g | scirp.orgscirp.org |
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | Nitrapyrin |
| 6-Chloropicolinic acid | 6-CPA |
Computational Chemistry and Theoretical Studies on 2,6 Dichloro 3 Trichloromethyl Pyridine
Molecular Structure Elucidation and Conformational Analysis
The pyridine (B92270) ring is expected to be planar. The trichloromethyl group, attached to the C3 position of the pyridine ring, is anticipated to adopt a tetrahedral geometry, with Cl-C-Cl bond angles around the typical 109.5°. uniba.sk In an analogous compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine, the pyridine ring is planar, and the trichloromethyl group has a tetrahedral geometry. uniba.sk
The C-Cl bonds of the trichloromethyl group are expected to have an average length of 1.76–1.78 Å, while the C-Cl bonds on the pyridine ring are slightly shorter, in the range of 1.72–1.74 Å, which is consistent with sp² hybridization of the ring carbons. nih.gov The rotation of the trichloromethyl group around the C-C bond is a key conformational feature. Due to the steric hindrance from the adjacent chloro group at the 2-position, free rotation is likely hindered. Computational energy calculations would be necessary to determine the preferred rotational conformers and the energy barriers between them. General conformational studies on substituted pyridines and piperidines have demonstrated the power of computational methods, such as molecular mechanics and density functional theory (DFT), in determining stable conformations and the influence of substituents on the ring geometry. mdpi.comnih.gov For instance, studies on 3-substituted pyridines have utilized semi-empirical methods like AM1 and PM5 to examine tautomeric and conformational equilibria in solution. mdpi.com
Table 1: Computed Physicochemical Properties of 2,6-Dichloro-3-(trichloromethyl)pyridine
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₅N | mdpi.com |
| Molecular Weight | 265.3 g/mol | mdpi.com |
| XLogP3 | 4.4 | mdpi.com |
| Hydrogen Bond Donor Count | 0 | mdpi.com |
| Hydrogen Bond Acceptor Count | 1 | mdpi.com |
| Rotatable Bond Count | 1 | mdpi.com |
| Exact Mass | 262.862988 Da | mdpi.com |
| Topological Polar Surface Area | 12.9 Ų | mdpi.com |
This table presents data computed by PubChem.
Reaction Mechanism Prediction and Energy Profiling
Computational studies are instrumental in predicting the reaction mechanisms and energy profiles for reactions involving this compound. The presence of multiple halogen atoms makes it susceptible to various reactions, particularly nucleophilic substitutions.
Research on related compounds indicates that nucleophilic attack can occur at different positions. For this compound, displacement of the ring's chlorine atoms can be accompanied by or followed by multiple attacks on the trichloromethyl group. rsc.org A proposed mechanism for the reactivity of the trihalogenomethyl group involves the loss of a halide ion, a process that can be assisted by the lone pairs on substituents or the negative charge in Meisenheimer intermediates. rsc.org
DFT studies on halo-derivatives of pyridine and pyrazine (B50134) have been used to determine electron affinities and potential energy curves for anion dissociation, providing insights into the energetics of these processes. uniba.skmostwiedzy.pl For instance, DFT calculations can elucidate the reaction pathways for nucleophilic substitution, such as the SNAr mechanism. Computational studies on the reaction of pyridine with various substrates have shown that the reaction can proceed through different transition states, and the energy barriers for these pathways can be calculated. nih.gov Theoretical calculations on 2,3-dichloropyridine (B146566) have been performed using DFT with the B3LYP functional to study its reactive nature and substitution reactions. scholarsresearchlibrary.comresearchgate.net These studies provide a framework for understanding the reactivity of the more complex this compound. The frontier orbital energies (HOMO and LUMO) are key indicators of reactivity, with a smaller energy gap suggesting higher reactivity. scholarsresearchlibrary.comresearchgate.net
Structure-Activity Relationship (SAR) Analysis and Design Principles
Structure-Activity Relationship (SAR) studies, often guided by computational methods, are essential for understanding how the chemical structure of this compound and its analogs relates to their biological activity.
Influence of Trichloromethyl Group Modifications on Biological Activity
The trichloromethyl group is a critical determinant of the biological activity of this compound. Its modification can lead to significant changes in physicochemical properties and, consequently, biological effects. For example, replacing the -CCl₃ group with a trifluoromethyl (-CF₃) group, as seen in 2,6-dichloro-3-(trifluoromethyl)pyridine, enhances the electron-withdrawing effects and can increase reactivity in certain reactions. uniba.sk This substitution is common in the development of agrochemicals. uniba.sk The insecticidal activity of trifluoromethyl pyridine derivatives containing other moieties has been explored, and 3D-QSAR studies have been conducted to guide the design of more potent compounds. researchgate.netnih.gov These studies often reveal that electron-withdrawing groups can enhance insecticidal activity. researchgate.netnih.gov Molecular docking studies on fluorinated neonicotinoids, which share the chloropyridine scaffold, have shown that modifications affecting hydrophobicity and interactions with target receptors, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), are crucial for insecticidal potency. nih.gov
Electronic Structure and Reactivity Correlations
The electronic structure of this compound, characterized by the strong electron-withdrawing nature of the chlorine atoms and the trichloromethyl group, is directly correlated with its reactivity and potential biological activity. The -CCl₃ group induces a significant inductive effect, making the pyridine nitrogen highly electron-deficient. nih.gov This electronic polarization facilitates nucleophilic substitution at other positions on the ring. nih.gov
Computational methods like DFT can be used to calculate molecular descriptors such as the electrostatic potential, which visualizes the electron distribution and helps predict sites for electrophilic and nucleophilic attack. nih.gov QSAR studies on various pyridine derivatives have shown that electronic parameters, along with steric and hydrophobic parameters, are often correlated with biological activity, such as antiproliferative or insecticidal effects. nih.govresearchgate.netnih.gov For instance, in a review of pyridine derivatives with antiproliferative activity, it was noted that the presence of halogen atoms could influence the biological effect. nih.gov Molecular docking studies can further elucidate these relationships by modeling the interaction of the compound with biological targets, providing insights into the specific binding modes and the importance of different functional groups. nih.govijirt.orggrowingscience.comresearchgate.netnih.gov
Predictive Modeling for Environmental Behavior (Inferred from general computational studies)
While specific predictive models for the environmental behavior of this compound are not detailed in the available literature, the principles of computational environmental chemistry can be inferred from studies on similar compounds, particularly pesticides.
Predictive models, often based on Quantitative Structure-Property Relationships (QSPR), are used to estimate the environmental fate of chemicals. researchgate.net A key parameter is the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic matter. researchgate.netsci-hub.sescilit.com Machine learning models, such as multiple linear regression and support vector machines, have been developed to predict Koc for pesticides based on their physicochemical properties and molecular descriptors. researchgate.netsci-hub.se For a compound like this compound, important descriptors for such models would likely include hydrophobicity (logP), molecular volume, polarizability, and electronic parameters. scilit.com
The degradation of chlorinated pyridines in the environment is another critical aspect. While some pyridines are biodegradable, chlorination often increases their persistence. researchgate.netresearchgate.net Computational models can help predict degradation pathways and rates. For example, reactive transport modeling can be used to simulate the degradation of chlorinated compounds in aquifers. mdpi.com In silico toxicology tools can also be employed to predict various ecotoxicity endpoints, helping to assess the potential environmental risks of the compound and its degradation products. nih.goveuropa.euceon.rs The development of such models for this compound would be a valuable tool for its environmental risk assessment.
Emerging Research Directions and Future Prospects
Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
One area of exploration involves the use of innovative catalytic systems. For instance, research into the synthesis of related chlorinated pyridines has highlighted the use of activated carbon-supported metal ion catalysts. google.com The application of such catalysts in the chlorination of pyridine (B92270) precursors could offer a more selective and higher-yielding pathway to 2,6-Dichloro-3-(trichloromethyl)pyridine, potentially reducing the formation of unwanted byproducts and simplifying purification processes. google.com
Furthermore, inspiration can be drawn from synthetic strategies for isomeric compounds. A patented process for producing 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) involves the reaction of nicotinic acid with phosphorus trichloride (B1173362) and chlorine gas. google.com Adapting such a route, perhaps through the use of alternative starting materials or reaction conditions, could pave the way for a more streamlined and cost-effective synthesis of the 2,6-dichloro isomer. The development of continuous flow processes, as opposed to batch reactions, also presents an opportunity to enhance safety, consistency, and efficiency in the production of this compound.
Exploration of Undiscovered Reactivity
The reactivity of this compound is largely dictated by its heavily halogenated structure. The presence of two chlorine atoms on the pyridine ring and a trichloromethyl group significantly influences its electronic properties and, consequently, its chemical behavior. The trichloromethyl group, in particular, exerts a strong inductive electron-withdrawing effect, which makes the pyridine ring highly electron-deficient. This electronic characteristic is known to facilitate nucleophilic substitution reactions, particularly at the 4 and 5 positions of the pyridine ring.
Emerging research is likely to focus on systematically exploring the full scope of this reactivity. This includes investigating reactions with a wider array of nucleophiles to generate a diverse library of new derivatives. The selective substitution of the chlorine atoms on the ring or the transformation of the trichloromethyl group are key areas for further study. For example, controlled hydrolysis or alcoholysis of the trichloromethyl group could yield corresponding carboxylic acid or ester derivatives, opening up new avenues for derivatization.
Moreover, the potential for this compound to participate in metal-catalyzed cross-coupling reactions remains an area ripe for exploration. While the trifluoromethyl analogue is noted for its increased reactivity in such reactions, investigating the conditions under which the trichloromethyl variant can effectively participate in Suzuki, Heck, or Sonogashira couplings could unlock its potential as a building block for more complex molecular architectures.
Advanced Materials Science Applications (Inferred from general fine chemical intermediate use)
While specific applications of this compound in advanced materials science are not yet widely documented, its properties as a polychlorinated pyridine intermediate suggest potential utility in this field. The electronics industry is a known end-user of the related compound, 2,6-Dichloro-3-(trifluoromethyl)pyridine, hinting at the possible application of chlorinated pyridines in the synthesis of specialized electronic materials. datainsightsmarket.com
The high halogen content of this compound could impart flame-retardant properties to polymers and other materials into which it is incorporated. Research could explore its use as a reactive flame retardant, where it is chemically bonded into the polymer backbone, or as an additive flame retardant.
Furthermore, its rigid, aromatic structure and potential for functionalization make it a candidate for the synthesis of novel organic semiconductors, liquid crystals, or components of metal-organic frameworks (MOFs). The ability to introduce various functional groups through the substitution of its chlorine atoms or modification of the trichloromethyl group could allow for the fine-tuning of its electronic and photophysical properties for specific material applications.
Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds across all sectors. For this compound, future research will likely focus on developing more environmentally benign synthetic processes. This aligns with a broader trend in the synthesis of pyridine derivatives, where techniques like multicomponent one-pot reactions, the use of green catalysts, environmentally friendly solvents, and microwave-assisted synthesis are being explored.
An example from a related field is the development of an environmentally friendly process for the fungicide and nematicide fluopyram, which utilizes a trifluoromethyl pyridine intermediate. researchgate.net This process was designed to simplify the synthetic route, avoid hazardous reagents, and reduce costs and risks. researchgate.net Similar initiatives could be applied to the synthesis of this compound. This could involve:
Catalyst Innovation: Developing non-toxic and recyclable catalysts to replace more hazardous reagents used in chlorination reactions.
Solvent Selection: Utilizing greener solvents or even solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions.
Waste Reduction: Designing synthetic pathways with higher atom economy that generate less waste. For instance, processes that allow for the recycling and reuse of reactants and byproducts would be highly desirable. researchgate.net
Expanding Therapeutic and Agrochemical Utility
The primary established role of this compound is as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. qyresearch.com Pyridine-based compounds are crucial in the agrochemical industry, serving as fungicides, insecticides, and herbicides. nih.gov The market for the related compound, 2,6-Dichloro-3-(trifluoromethyl)pyridine, is projected to grow, driven by increasing demand in these sectors. datainsightsmarket.comqyresearch.com This trend suggests a continued and expanding need for versatile pyridine building blocks.
Future research will likely focus on leveraging this compound to create novel active ingredients. The "Intermediate Derivatization Method" is a key strategy in the discovery of new agrochemicals, where existing intermediates are used as starting points for creating a library of new compounds for screening. nih.gov By systematically reacting this compound with various other molecules, researchers can generate a diverse set of candidates for biological testing.
In the pharmaceutical realm, the introduction of a chlorinated pyridine moiety can influence a molecule's metabolic stability and pharmacokinetic properties. researchgate.net The unique substitution pattern of this compound makes it a valuable scaffold for medicinal chemistry programs aimed at discovering new therapeutic agents. For example, pyridine-2,6-dicarboxylate (B1240393) derivatives have been used to synthesize novel metal complexes with selective anticancer activity. nih.gov This highlights the potential for highly substituted pyridines to serve as ligands or key structural elements in the design of new drugs.
Q & A
Q. What are the established laboratory-scale synthesis routes for 2,6-Dichloro-3-(trichloromethyl)pyridine, and how do reaction conditions affect product purity?
- Methodological Answer : Two primary synthesis pathways are documented:
- Photochlorination of γ-picoline : This method uses γ-picoline as a starting material and involves UV light-driven chlorination. Optimal conditions include controlled temperature (20–25°C) and precise stoichiometric ratios to minimize byproducts like polychlorinated derivatives .
- Multi-step synthesis from 2-chloro-3-(trichloromethyl)pyridine : A three-step process involving acylation, amidation, and condensation. Lewis acid catalysts (e.g., AlCl₃) enhance intermediate stability, achieving a 72% overall yield under optimized conditions (reflux at 80°C, 6-hour reaction time) .
Key considerations : Excess chlorinating agents reduce selectivity, while extended reaction times increase halogenated impurities.
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- GC-MS : Effective for purity assessment and detection of volatile byproducts (e.g., chlorinated pyridine derivatives) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve structural ambiguities; characteristic peaks include δ 8.2–8.5 ppm (pyridine protons) and δ 140–145 ppm (trichloromethyl carbon) .
- X-ray crystallography : Confirms molecular geometry, particularly the spatial arrangement of chlorine substituents .
- Elemental analysis : Validates C/Cl/N ratios to ±0.3% accuracy .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between laboratory studies and field observations regarding the environmental persistence of this compound?
- Methodological Answer :
- Controlled microcosm studies : Simulate field conditions (e.g., soil pH, microbial activity) to identify degradation pathways. For example, Nitrosomonas europaea oxidizes the compound to 6-chloropicolinic acid under aerobic conditions, but this pathway is inhibited in anaerobic soils .
- Isotopic tracing : Use ¹⁵N-labeled analogs to track metabolite formation and quantify nitrogen transformation rates .
- Statistical modeling : Apply multivariate analysis to distinguish abiotic (hydrolysis) vs. biotic (microbial) degradation contributions .
Q. What methodological approaches are effective in optimizing the catalytic systems for synthesizing this compound derivatives?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) for halogenation efficiency. FeCl₃ reduces reaction time by 30% compared to AlCl₃ but requires strict moisture control .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while non-polar solvents (e.g., toluene) enhance trichloromethyl group stability .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., acylation vs. condensation) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s mobility in agricultural soils?
- Methodological Answer :
- Soil column experiments : Compare leaching rates across soil types (e.g., sandy vs. clay-rich). Studies show higher mobility in low-organic-matter soils, contradicting lab-based adsorption models .
- Competitive ligand studies : Introduce competing anions (e.g., NO₃⁻) to assess binding affinity variations. Nitrapyrin’s mobility increases in nitrate-rich environments due to reduced adsorption to soil colloids .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
